Product packaging for Tetrabromophthalic acid(Cat. No.:CAS No. 13810-83-8)

Tetrabromophthalic acid

Cat. No.: B119883
CAS No.: 13810-83-8
M. Wt: 481.71 g/mol
InChI Key: XIRDTMSOGDWMOX-UHFFFAOYSA-N
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Description

Tetrabromophthalic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H2Br4O4 and its molecular weight is 481.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H2Br4O4 B119883 Tetrabromophthalic acid CAS No. 13810-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5,6-tetrabromophthalic acid
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InChI

InChI=1S/C8H2Br4O4/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11/h(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRDTMSOGDWMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Br4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13654-74-5 (aluminum salt), 18824-74-3 (di-potassium salt), 18824-79-8 (nickel salt), 25357-79-3 (di-hydrochloride salt), 68084-31-1 (magnesium salt)
Record name Tetrabromophthalic acid
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DSSTOX Substance ID

DTXSID8043781
Record name Tetrabromophthalic acid
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Molecular Weight

481.71 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13810-83-8
Record name Tetrabromophthalic acid
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Record name Tetrabromophthalic acid
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Record name Tetrabromophthalic acid
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Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-
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Record name TETRABROMOPHTHALIC ACID
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Contextualization of Brominated Phthalic Acids in Chemical Science

Brominated phthalic acids are a class of organic compounds characterized by a phthalic acid backbone with one or more hydrogen atoms on the benzene (B151609) ring replaced by bromine atoms. ontosight.ai These compounds, including tetrabromophthalic acid, are of considerable value in organic chemistry. scirp.org The introduction of bromine atoms into the aromatic ring imparts unique chemical and physical properties, such as increased molecular weight and modified reactivity, making them useful in various chemical syntheses. ontosight.aiscirp.org

The primary method for introducing bromine into aromatic molecules is electrophilic bromination. scirp.org Brominated phthalic acids and their derivatives, such as esters, are synthesized for use in diverse applications. ontosight.ai For instance, phthalic acid esters are integral to the production of plastics, dyes, and pigments. ontosight.ai The presence of bromine also confers flame-retardant properties, a key characteristic exploited in many industrial applications. ontosight.ai

Evolution of Research Trajectories for Tetrabromophthalic Acid

Research into tetrabromophthalic acid has evolved significantly, driven by its application as an intermediate in the synthesis of other chemicals, most notably flame retardants. ontosight.ai Initially, research focused on the synthesis and characterization of this compound and its anhydride (B1165640). The synthesis typically involves the bromination of phthalic acid or phthalic anhydride. ontosight.aizbaqchem.com Various methods have been developed to optimize this process, including bromination in the presence of catalysts like iodine or iron powder in fuming sulfuric acid, or using bromine in concentrated nitric acid. scirp.orggoogle.com A notable advancement was the development of a process using bromine and hydrogen peroxide in sulfuric acid, which avoids the need for fuming sulfuric acid and allows for milder reaction conditions. google.com

More recent research has expanded to investigate the applications and environmental fate of this compound and its derivatives. Studies have explored its use in creating novel materials with specific properties. For example, researchers have synthesized N-substituted tetrabromophthalimides derived from tetrabromophthalic anhydride for use as corrosion inhibitors. nih.govresearchgate.net These studies delve into the optical, thermal, and dielectric properties of these new compounds. nih.govresearchgate.net Another area of investigation is the development of new phenolic resins by incorporating tetrabromophthalimide moieties, which can result in materials with high softening points and resistance to solubility. researchgate.net

Concurrently, there is a growing body of research on the environmental and health aspects of brominated compounds. Studies have examined the metabolism of chemicals that can break down into this compound, identifying it as a potential biomarker for exposure to certain flame retardants. nih.gov Research also investigates the persistence and degradation of this compound in the environment, noting its resistance to further breakdown. epa.gov

Scope and Significance of Tetrabromophthalic Acid in Advanced Chemical Studies

Advanced Bromination Techniques for Phthalic Anhydride Precursors

The direct bromination of phthalic anhydride is a key process in the synthesis of tetrabromophthalic anhydride. Various methods have been developed to achieve high yields and purity, primarily involving catalyzed reactions and the use of strong acidic media.

Bromination in Concentrated Acidic Media

Concentrated acidic media, such as fuming sulfuric acid (oleum) and concentrated nitric acid, are commonly used solvents and reaction promoters for the bromination of phthalic anhydride.

One established method involves the bromination of phthalic anhydride in 60% oleum (B3057394), which can yield up to 95% of the desired product. thechemco.com In this process, an excess of oleum is utilized to oxidize the hydrogen bromide byproduct back to bromine. thechemco.com The reaction in fuming sulfuric acid, often containing 20% to 80% free sulfur trioxide, is a known route for producing tetrabromophthalic anhydride. google.com The process can be conducted at temperatures between 50 and 100°C under superatmospheric pressure. googleapis.com Variations in the process include multi-step additions of bromine at incrementally increasing temperatures (e.g., 70°C, 100°C, 130°C, and 170°C). googleapis.com

Concentrated nitric acid also serves as an effective medium for tetrabromination. The reaction of phthalic anhydride with bromine in concentrated nitric acid at temperatures between 50°C and 65°C for 22 hours can produce 3,4,5,6-tetrabromophthalic anhydride with a 79% yield. scirp.orgscirp.org

Table 2: Bromination of Phthalic Anhydride in Acidic Media
Acidic MediumTemperatureDurationYieldReference
60% OleumNot specifiedNot specified95% thechemco.com
Fuming Sulfuric Acid (20-80% SO₃)80-260°CUp to 20 hoursFavorable google.com
Concentrated Nitric Acid50-65°C22 hours79% scirp.orgscirp.org
Fuming Sulfuric Acid (with catalyst)20-140°C11 hours96.5% patsnap.com
60% Oleum (with catalyst)25-150°C9.5 hours97.2% patsnap.com

Bromination Utilizing Peroxidic Oxidants

The use of peroxidic oxidants, particularly hydrogen peroxide, offers an alternative route for the bromination of phthalic anhydride, often under milder conditions. google.com This method can avoid the need for fuming sulfuric acid. google.com

A process has been developed where phthalic anhydride is reacted with bromine and hydrogen peroxide in a sulfuric acid solution in the presence of a bromination catalyst. google.com Typically, a solution of phthalic anhydride in concentrated sulfuric acid (at least 90% H₂SO₄) is prepared, to which bromine and hydrogen peroxide are gradually added. google.com For instance, using a mixture of 70% hydrogen peroxide and concentrated sulfuric acid as the brominating agent can lead to high yields in a shorter time compared to traditional methods. google.com In one example, this process yielded 89% of tetrabromophthalic anhydride with a bromine content of 68.1%. google.com

The oxidation of bromide ions to bromine using hydrogen peroxide is enhanced in the presence of a strong acid like sulfuric or phosphoric acid. google.com This oxidative bromination process can also be applied to other aromatic compounds, where an oxidant like sodium perborate (B1237305) in acetic acid can be used as an alternative to hydrogen peroxide. scispace.com

Oxidative Pathways to Tetrabromophthalic Anhydride and Related Derivatives

An alternative synthetic strategy involves the oxidation of pre-brominated aromatic compounds to form tetrabromophthalic anhydride. This approach is particularly relevant for precursors like tetrabromo-o-xylene.

Liquid-Phase Oxidation of Brominated Aromatic Precursors

The liquid-phase oxidation of halogenated xylenes (B1142099) to produce the corresponding phthalic acids is a known, albeit challenging, industrial process. google.com The presence of electron-withdrawing halogen atoms on the benzene (B151609) ring makes the oxidation more difficult compared to the oxidation of unsubstituted xylene. google.com

Tetrabromophthalic anhydride can be prepared by the liquid-phase oxidation of a suitable precursor, such as tetrabromo-o-xylene. google.com This oxidation is typically carried out in a liquid phase, and various oxidizing agents can be employed, including sodium hypochlorite, nitrogen dioxide, dinitrogen tetroxide, oxygen, and nitric acid. google.com The reaction is generally performed in a carboxylic acid solvent, like acetic acid. google.comlookchem.com The process involves introducing a molecular oxygen-containing gas into the reaction mixture at elevated temperatures (around 130°C to 200°C) and pressures (at least 1600 Kpa). google.com

Role of Oxidation Catalysts in Synthetic Yields

Catalysts are essential for achieving high yields in the liquid-phase oxidation of brominated aromatic precursors. A common catalyst system for the oxidation of halogenated xylenes is a combination of cobalt and manganese salts with a bromine source. google.com

For the oxidation of halo-ortho-xylene, a catalyst system comprising a cobalt source (0.25 to 2 mol %), a manganese source (0.1 to 1 mol %), and a bromide source (0.02 to 0.1 mol %) is effective. google.com The performance of this catalyst system can be enhanced by the addition of a co-catalyst such as zirconium or hafnium (0.01 to 0.1 mol %). google.com In the synthesis of tetrabromophthalic anhydride from its precursors, catalysts like nitric acid, cobalt acetate (B1210297) bromide (CoOAcBr), and selenium have been utilized. google.com The choice of catalyst is critical as it influences reaction selectivity and minimizes the formation of partial oxidation and other side products. google.com

Derivatization Strategies from Tetrabromophthalic Anhydride

Tetrabromophthalic anhydride (TBPA) serves as a crucial intermediate in the synthesis of a wide array of chemical compounds, particularly as a building block for flame retardants and other specialty chemicals. ontosight.ai Its high reactivity stems from the anhydride functional group, which readily undergoes nucleophilic attack, allowing for derivatization into esters, imides, and salts. The synthesis of TBPA itself is typically achieved through the bromination of phthalic anhydride at elevated temperatures. google.com This reaction can be carried out in the presence of sulfuric acid and a bromination catalyst, such as iodine or iron powder. google.com An alternative method involves the use of bromine in concentrated nitric acid, which transforms the nitrating medium into a brominating one, yielding 3,4,5,6-tetrabromophthalic anhydride. scirp.org

The esterification of tetrabromophthalic anhydride is a primary method for producing brominated phthalate (B1215562) esters, which are widely used as additive flame retardants. mst.dk The process involves the reaction of the anhydride with various alcohols, leading to the formation of mono- or diesters depending on the reaction conditions and stoichiometry.

Common esterification strategies include:

Acid-Catalyzed Esterification : This is a conventional method where a strong acid, typically sulfuric acid, is used as a catalyst. The reaction of tetrabromophthalic anhydride with an alcohol, such as 2-ethylhexanol or other octanols, is conducted at elevated temperatures (ranging from 60°C to 160°C) under reflux. wikipedia.org A molar excess of the alcohol is often used to ensure the complete conversion of the anhydride to the diester.

Titanium-Based Catalysis : As an alternative, organotitanium compounds like titanium isopropoxide or titanium tetrachloride can be employed as catalysts. wikipedia.org This method often involves a two-stage heating process, with initial single-esterification at a lower temperature (140–150°C) followed by diester formation at a higher temperature (190–240°C). The reaction is typically carried out under an inert nitrogen atmosphere to prevent oxidative side reactions. wikipedia.org

Polyol Esterification : Tetrabromophthalic anhydride can also be reacted with polyhydric alcohols, such as diethylene glycol, propylene (B89431) glycol, or glycerol, to produce brominated polyols. researchgate.netevitachem.com These reactions are often performed at temperatures around 140°C and can be catalyzed by the inherent acidity of the reactants or with the addition of an acid catalyst. researchgate.netevitachem.com The resulting polyol tetrabromophthalates are reactive flame retardants that can be incorporated into polymer matrices like polyurethanes. researchgate.net

The synthesis of bis(2-ethylhexyl) tetrabromophthalate (TBPH) from tetrabromophthalic anhydride and 2-ethylhexanol is a well-documented example. wikipedia.org The process typically uses a titanium isopropoxide catalyst and involves heating the reactants to around 200-230°C under reflux to remove the water formed during the reaction. wikipedia.org

ProductAlcohol ReactantCatalystTypical Reaction ConditionsReference
Bis(2-ethylhexyl) tetrabromophthalate (TBPH)2-ethylhexanolTitanium isopropoxide or Titanium tetrachloride200–230°C under reflux. wikipedia.org wikipedia.org
Dioctyl tetrabromophthalateOctanolSulfuric acid60–160°C for 4.5–5 hours under reflux.
Tetrabromophthalate DiolDiethylene glycol or Propylene glycolSulfuric acid100–150°C. evitachem.com evitachem.com
Polyol tetrabromophthalate (PTBP)Glycerol and Propylene oxide-140°C for 4 hours. researchgate.net researchgate.net

Tetrabromophthalic anhydride readily undergoes condensation reactions with primary amines and amino acids to form N-substituted tetrabromophthalimides. nih.govzenodo.org This reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate amic acid. Subsequent intramolecular cyclization with the elimination of a water molecule yields the stable five-membered imide ring. researchgate.net

These reactions are typically carried out by refluxing equimolar amounts of tetrabromophthalic anhydride and the respective amine or amino acid in a solvent like glacial acetic acid. nih.govzenodo.org A wide variety of amines can be used, including:

Aromatic amines (e.g., 4,4′-diselanediyldianiline) nih.gov

Amino acids (e.g., tryptophan, glutamic acid) nih.gov

Heterocyclic amines (e.g., 4H-1,2,4-triazol-3-amine, 1H-tetrazol-5-amine) nih.gov

Hydrazines google.com

The condensation of tetrabromophthalic anhydride with 2-aminobenzohydrazide is proposed to proceed through the initial formation of an intermediate, followed by the loss of a water molecule to yield a triazepinone (B1260405) derivative, which then rearranges to the final phthalazino-quinazoline product. researchgate.net In another example, reacting tetrabromophthalic anhydride with aqueous hydrazine (B178648) in the presence of an acidic dispersing agent and propionic acid yields bis(tetrabromophthalimide). google.com

Amine/Amino Acid ReactantSolvent/ConditionsProductYieldReference
4,4′-DiselanediyldianilineReflux in Acetic Acid2,2′-(diselanediylbis(4,1-phenylene))bis(4,5,6,7-tetrabromoisoindoline-1,3-dione)96% nih.gov
TryptophanReflux in Acetic AcidN-indolyl tetrabromophthalimide derivativeGood nih.gov
Glutamic acidReflux in Acetic AcidN-dioxopyranyl tetrabromophthalimide derivativeup to 92% nih.gov
Hydrazine (aqueous)Propionic acid, water, 150°C, 5 barBis(tetrabromophthalimide)~97% google.com
Various primary aminesBoiling Acetic AcidCorresponding N-substituted tetrabromophthalimidesHigh (e.g., 90% for anil) zenodo.org

This compound, which can be formed by the hydrolysis of tetrabromophthalic anhydride, can react with bases to form salts. epa.gov The formation of guanidine (B92328) and aluminum salts introduces different properties to the molecule, which can be leveraged in various applications.

Guanidine Salts: Tetrabromoterephthalic acid, a structural isomer of this compound, is known to form a compound with guanidine in a 1:2 molar ratio. ontosight.ai This suggests that the acidic protons of the carboxylic acid groups react with the strong basicity of guanidine to form a salt or a stable complex. ontosight.ai Guanidine is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. dcfinechemicals.com The synthesis generally involves the direct reaction of the acid with the guanidine base. ontosight.ai These guanidine-containing compounds are of interest for their potential use as flame retardants and as intermediates in further chemical synthesis. ontosight.ai

Aluminum Salts: The formation of aluminum salts of this compound can be achieved through the reaction of the acid or its anhydride with a suitable aluminum source. For instance, reacting tetrabromophthalic anhydride with aluminum chloride can lead to the formation of aluminum-containing complexes or salts. google.com In one described process, aluminum chloride was used as a catalyst in the bromination of tetralin, a precursor which can be oxidized to this compound, indicating interaction between the aluminum species and the brominated aromatic system. google.com Another application involves the use of aluminum hydroxide (B78521) in combination with brominated flame retardants like polyol tetrabromophthalate in polyurethane formulations, where it can act synergistically. researchgate.net This suggests an interaction or combined function in the final material, although it does not describe the synthesis of a discrete aluminum tetrabromophthalate salt.

Salt TypeReactantsResulting CompoundPotential ApplicationReference
Guanidine SaltTetrabromoterephthalic acid and GuanidineTetrabromoterephthalic acid, compound with guanidine (1:2)Flame retardancy, Chemical intermediate ontosight.ai
Aluminum Salt/ComplexTetrabromophthalic anhydride and Aluminum chlorideAluminum tetrabromophthalate complexCatalysis, Chemical intermediate google.com
Aluminum Hydroxide AdmixturePolyol tetrabromophthalate and Aluminum hydroxidePolyurethane formulation with synergistic flame retardancyFlame retarded polyurethanes researchgate.net

Persistence and Degradation Pathways in Environmental Compartments

This compound is recognized for its high persistence in the environment. epa.gov It is a degradation product of several larger brominated flame retardants (BFRs), and its own breakdown is slow under typical environmental conditions. epa.govacs.org

Resistance to Abiotic Hydrolysis and Transformation

Abiotic processes, which are non-biological chemical and physical transformations, have a limited effect on this compound. While its precursor, tetrabromophthalic anhydride (TBPA), rapidly hydrolyzes to form this compound in the presence of moisture, the resulting acid is resistant to further abiotic transformation. epa.govacs.orgnoaa.gov This means that once formed, it does not readily break down further through reactions with water or other non-living components of the environment. epa.gov

The rate of atmospheric photo-oxidation, a process where chemicals are broken down by reacting with hydroxyl radicals in the presence of sunlight, is considered to have the potential to be moderate for this compound. epa.gov However, it is expected to primarily exist in the particulate phase in the atmosphere, where degradation is generally assumed to be slow or negligible. epa.gov

Biodegradation Resistance in Aqueous and Sedimentary Systems

This compound demonstrates significant resistance to biodegradation in both water and sediment. epa.gov Studies have shown that it is not readily biodegradable. epa.govacs.org For instance, one study observed no degradation of tetrabromophthalic anhydride, which quickly converts to this compound, over a 28-day period in moist soil. acs.org This resistance to microbial breakdown contributes to its persistence in these environmental compartments. epa.gov While some models predict slow primary biodegradation over weeks or months, the ultimate degradation of the brominated phthalic acid is expected to be very slow. europa.eu

Environmental Distribution and Partitioning Characteristics

The way this compound moves and accumulates in different parts of the environment is influenced by its physical and chemical properties.

Water-Air Partitioning Dynamics

The movement of this compound between water and air is limited. Its estimated Henry's Law constant, which indicates the tendency of a chemical to partition between water and air, is very low. epa.gov This suggests that it is not expected to significantly volatilize from water or soil surfaces. epa.govinchem.org Even if it were to be released directly into the atmosphere, it would likely be associated with particulate matter rather than existing as a gas. epa.gov

Occurrence and Detection in Environmental Matrices

Despite its persistence, this compound itself has not been widely reported in environmental or biological samples. epa.gov However, its precursor compounds, such as bis(2-ethylhexyl) tetrabromophthalate (TBPH), are detected in various matrices, including indoor dust, sediment, and wildlife. gdut.edu.cnnih.govnih.gov The degradation of these larger BFRs is a source of this compound in the environment. epa.gov For example, tetrabromophthalic anhydride has been detected in sediments. researchgate.net

Metabolite Formation and Environmental Implications of Related Compounds

This compound is a metabolite of larger brominated flame retardants. The primary biodegradation of compounds like TBPH is expected to first yield mono(2-ethylhexyl) tetrabromophthalate (TBMEHP). epa.govnih.gov Further metabolism can then lead to the formation of this compound. nih.govnih.gov

In laboratory studies with rats exposed to a commercial flame retardant mixture containing TBPH, this compound was identified in both urine and serum. nih.gov Similarly, in vitro studies using porcine carboxylesterase have shown the formation of TBMEHP from TBPH. nih.govacs.org However, in vitro experiments with human and rat liver and intestinal subcellular fractions did not detect metabolites of TBPH, suggesting that its metabolism may be slow or follow different pathways in these systems. nih.govacs.org

The environmental concern with this compound lies in its high persistence. epa.gov While its bioaccumulation potential is considered low, its resistance to degradation means it can remain in the environment for long periods. epa.gov

Table of Research Findings:

Parameter Finding Source
Abiotic Hydrolysis Resistant to further abiotic transformation after initial rapid hydrolysis of its anhydride form. epa.govacs.org
Biodegradation Not readily biodegradable; considered to have high persistence (P3). epa.govacs.org
Atmospheric Fate Moderate potential for photo-oxidation, but expected to exist mainly on particles where degradation is slow. epa.gov
Water-Air Partitioning Low estimated Henry's Law constant suggests low volatility from water and soil. epa.gov
Environmental Occurrence Not widely detected itself, but its precursors are found in various environmental matrices. epa.govgdut.edu.cnnih.gov

| Metabolite Formation | Formed from the metabolism of larger BFRs like TBPH. | epa.govnih.govnih.gov |

Table of Compound Names:

Compound Name
This compound (TBPA)
Tetrabromophthalic anhydride
Bis(2-ethylhexyl) tetrabromophthalate (TBPH)
Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP)
2,3,4,5-tetrabromobenzoic acid (TBBA)
Di(2-ethylhexyl) phthalate (DEHP)
2-ethylhexyl-2,3,4,5-tetrabromobenzoate (TBB)
Bisphenol A (BPA)
Triphenyl phosphate (B84403) (TPhP)
Diphenylphosphate (DPhP)
Triclosan
Methyl triclosan
Carbamazepine
Acridine
Acridone
Diclofenac
Propranolol
Diazinon
Azoxystrobin
Fipronil
Pentabromodiphenyl ether (penta-BDE)
1,2-bis(2,3,4,5,6-pentabromophenyl)ethane (DBDPE)
1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE)
Hexabromocyclododecane (HBCDD)
Perfluorooctanoic acid (PFOA)
Perfluoroheptanoic acid (PFHpA)
Perfluorononanoic acid (PFNA)
Perfluorodecanoic acid (PFDA)
Dibromoneopentyl glycol (DBNPG)

Hydrolysis Products of Brominated Phthalate Esters

This compound (TBPA) is a significant degradation product formed in the environment from the breakdown of larger brominated flame retardant molecules, specifically brominated phthalate esters. The primary pathway for its formation is through the hydrolysis and biodegradation of these parent compounds.

Several brominated phthalate esters are precursors to this compound. A key example is bis(2-ethylhexyl) tetrabromophthalate (TBPH), a component in flame retardant mixtures like Firemaster® 550. wikipedia.orgnih.gov The environmental transformation of TBPH can occur through both abiotic and biotic processes.

Primary biodegradation and metabolism of TBPH involve the cleavage of one of its ester bonds, leading to the formation of mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) and 2-ethylhexanol. nih.govepa.govnih.gov Further degradation of TBMEHP can ultimately yield this compound. epa.gov While the metabolism of TBPH to TBMEHP has been observed in laboratory settings, the conversion rate can be slow. nih.gov For instance, in vitro studies with human and rat subcellular fractions did not detect metabolites of TBPH, but purified porcine carboxylesterase was able to slowly metabolize TBPH to form TBMEHP. nih.gov

Abiotic hydrolysis of brominated phthalate esters like TBPH is also a potential pathway, although its rate is considered negligible at typical environmental pH and temperatures, partly due to the low water solubility of these compounds. epa.gov However, when it does occur, the ultimate hydrolysis product is this compound. epa.gov Similarly, tetrabromophthalic anhydride, another related compound, is known to hydrolyze rapidly in the environment to form this compound. epa.goveuropa.eu

Once formed, this compound is expected to be highly persistent in the environment, showing resistance to further abiotic transformation and biodegradation. epa.gov

The following table summarizes the key precursors and their degradation products leading to the formation of this compound.

Parent CompoundCASRNIntermediate Product(s)Final ProductTransformation Pathway
Bis(2-ethylhexyl) tetrabromophthalate (TBPH)26040-51-7Mono(2-ethylhexyl) tetrabromophthalate (TBMEHP)This compoundBiodegradation, Metabolism, Hydrolysis epa.govnih.govepa.gov
Tetrabromophthalic anhydride632-79-1Not applicableThis compoundHydrolysis epa.goveuropa.eu
1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol77098-07-8Ester hydrolysis productsThis compoundHydrolysis, Biodegradation epa.goveuropa.eu

Potential for Dioxin and Dioxin-like Compound Generation under Thermal Stress

A significant environmental concern associated with brominated flame retardants, including compounds structurally related to this compound, is their potential to form polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) under conditions of thermal stress, such as during combustion in waste incinerators or accidental fires. oecd.org These dioxin-like compounds are known for their high toxicity. wikipedia.org

Halogenated compounds that possess an aromatic ring structure, such as bis(2-ethylhexyl) tetrabromophthalate (TBPH), can degrade into dioxins and dioxin-like compounds when heated. wikipedia.orgatamanchemicals.com The thermal decomposition of dioctyl tetrabromophthalate, a structurally similar compound, can lead to the formation of halogenated dioxins, particularly under conditions of incomplete combustion.

The formation of PBDDs and PBDFs from brominated flame retardants is highly dependent on various factors, including the specific chemical, the temperature, the presence of oxygen, and the presence of catalysts. oecd.org For example, thermal decomposition studies of polybrominated biphenyls (PBBs) have shown that furans are not formed in the absence of oxygen, but are detected when oxygen is present. oecd.org

Research has specifically identified tetrabromophthalic anhydride, which hydrolyzes to this compound, as a chemical with a reasonable potential for dioxin byproduct contamination during its production process or under thermal stress. usda.gov

The table below outlines the conditions and potential products associated with the thermal degradation of this compound precursors.

Precursor CompoundThermal Stress ConditionPotential Decomposition ProductsDioxin/Dioxin-like Compounds
Dioctyl tetrabromophthalateHeat (>200°C), Incomplete CombustionHydrogen bromide (HBr), Bromine (Br₂), Carbon monoxide (CO), Carbon dioxide (CO₂)Halogenated dioxins
Bis(2-ethylhexyl) tetrabromophthalate (TBPH)HeatingHydrogen bromide, Bromine, Carbon oxidesDioxins and dioxin-like compounds wikipedia.orgatamanchemicals.com
General Brominated Flame RetardantsCombustion, PyrolysisVaries with conditionsPolybrominated dibenzodioxins (PBDDs), Polybrominated dibenzofurans (PBDFs) oecd.org

Mechanistic Investigations of Tetrabromophthalic Acid in Functional Materials Science

Radical Quenching Mechanisms in Combustion Inhibition

Tetrabromophthalic anhydride (B1165640) (TBPA) is a brominated flame retardant that functions primarily by interrupting the chemical reactions of combustion in the gas phase. innospk.com Its high bromine content and thermal stability make it an effective component in enhancing the fire resistance of various materials, including plastics, textiles, and epoxy resins. innospk.comfreightamigo.com The core mechanism relies on the release of bromine species that actively interfere with the self-propagating combustion cycle.

When a material containing TBPA is exposed to the high temperatures of a fire, the compound decomposes and releases bromine-containing species, most notably hydrogen bromide (HBr). innospk.com These species enter the gaseous phase where the combustion is actively occurring. In this phase, they act as radical scavengers. The combustion process is a chain reaction sustained by highly reactive free radicals, such as hydroxyl (•OH) and hydrogen (•H) radicals.

The released bromine radicals (Br•) react with these high-energy radicals, converting them into less reactive species. This process, known as radical trapping, effectively breaks the chain reaction of the fire. For example, HBr can react with hydroxyl radicals to form water and a bromine radical. The bromine radical can then further react with the fuel source, but these pathways are less energetic and slower than the original combustion reactions, thus inhibiting the flame. This interruption of the radical-driven combustion process is the primary mode of action for brominated flame retardants like TBPA. innospk.com

By scavenging the key free radicals that sustain combustion, the bromine species released from tetrabromophthalic compounds directly interfere with the kinetics of flame propagation. innospk.com The reduction in the concentration of •OH and •H radicals slows down the rate of the exothermic reactions that produce heat and propagate the flame. This "quenching" effect leads to a lower flame temperature, reduced heat release, and a slower spread of the fire. In many cases, if the concentration of the flame retardant is sufficient, the radical chain reactions can be terminated altogether, leading to self-extinguishing behavior in the material.

Surface Protection and Inhibition Mechanisms in Corrosion Science

Derivatives of tetrabromophthalic acid have been identified as effective corrosion inhibitors, particularly for carbon steel in harsh saline and acidic environments. frontiersin.orgresearchgate.net Their effectiveness stems from their molecular structure, which facilitates strong adsorption onto metallic surfaces, creating a protective barrier against corrosive agents. frontiersin.orgresearchgate.net

Tetrabromophthalic-based inhibitors protect metallic surfaces by adsorbing onto them and forming a stable, protective film. frontiersin.orgnih.gov This process is driven by the inhibitor molecule's high electron density and the presence of organic functional groups that can interact with the metal. frontiersin.org The molecules attach to the active sites on the metal, blocking them from contact with the corrosive medium. frontiersin.org This film acts as a physical barrier, preventing corrosive species like water, oxygen, and chlorides from reaching the metal surface and initiating the electrochemical corrosion process. reformchem.com The formation of this protective layer has been confirmed by techniques such as Fourier transform infrared spectroscopy (FTIR), which shows the adhesion of the inhibitor's functional groups to the metal surface. frontiersin.orgnih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to study the mechanisms of corrosion inhibition. In the context of tetrabromophthalic-based inhibitors, EIS studies consistently show that the presence of the inhibitor significantly increases the charge transfer resistance (Rct) at the metal-electrolyte interface. frontiersin.orgnih.gov The charge transfer resistance is inversely proportional to the corrosion rate; a higher Rct value indicates a slower corrosion process. frontiersin.org This increase in Rct confirms that the adsorbed inhibitor film effectively hinders the transfer of charge that is fundamental to the corrosion reaction. frontiersin.orgnih.gov The inhibitor molecules essentially make it more difficult for the electrochemical reactions of corrosion (both anodic and cathodic) to occur. frontiersin.org

The table below presents data from an EIS analysis of a tetrabromophthalic-based inhibitor (TBI) on carbon steel, demonstrating the increase in charge transfer resistance and inhibition efficiency.

SystemRct (Ω·cm²)Inhibition Efficiency (%)
Control (without inhibitor)280-
With TBI (200 ppm)108074

This interactive table is based on data indicating that TBI systems show higher Rct values, confirming the formation of a protective layer that reduces the corrosion rate. frontiersin.org

Microbiologically influenced corrosion (MIC) is a significant problem where microorganisms initiate or accelerate the corrosion of materials. ohio.edu Tetrabromophthalic-based inhibitors have demonstrated a dual functionality in combating MIC. researchgate.netnih.gov They not only form a protective film that inhibits electrochemical corrosion but also possess biocidal properties that are effective against corrosion-causing bacteria, such as Pseudomonas aeruginosa. frontiersin.orgresearchgate.net By inhibiting the formation of biofilms on the metal surface, these compounds prevent the microbes from attaching and creating localized corrosive environments. frontiersin.org Studies have shown that at optimal concentrations, these inhibitors can effectively reduce biofilm formation, leading to a significant decrease in the rate of biocorrosion. frontiersin.org For instance, a 75% corrosion inhibition efficiency was observed with a tetrabromophthalic-based inhibitor that functions through a mixed-mode mechanism, affecting both anodic and cathodic reactions while also controlling microbial growth. frontiersin.org

Mechanistic Pathways in Biological Systems

Detailed studies elucidating the specific mechanistic pathways of this compound in biological systems are limited. Its primary role in the literature is identified as a degradation product of larger brominated flame retardant molecules. epa.govnih.govnih.gov The biological activity and toxicological profile of this compound as a metabolite are areas of ongoing interest, though specific molecular interactions remain largely uncharacterized.

A thorough review of scientific databases reveals a lack of specific studies focused on the enzyme inhibition mechanisms of this compound. While related compounds, specifically N-substituted tetrabromophthalimide derivatives, have been synthesized and investigated as multi-target inhibitors, for example, against the colchicine (B1669291) binding site (CBS) and topoisomerase II (Topo-II), this research does not directly address the inhibitory activity of this compound itself. nih.gov The synthesis of these derivatives uses tetrabromophthalic anhydride, which is chemically related to this compound, but their biological activities are distinct. nih.gov Consequently, there is no available data to populate a table on the specific enzyme inhibition by this compound, including parameters such as IC₅₀ values or the types of inhibition (e.g., competitive, non-competitive).

Similarly, there is no direct evidence or published research that specifically investigates the DNA intercalation mechanisms of this compound. Studies have been conducted on tetrabromophthalimide derivatives, which have been designed as potential DNA intercalators. nih.gov These studies, however, focus on the activity of the synthesized imide compounds and not on the parent dicarboxylic acid. The structural and electronic properties of this compound differ significantly from its imide derivatives, and therefore, the findings regarding DNA intercalation for the latter cannot be extrapolated to the former. As a result, no data on the DNA binding constants, mode of binding, or spectroscopic evidence for the interaction of this compound with DNA is available in the current body of scientific literature.

Advanced Analytical and Characterization Techniques for Tetrabromophthalic Acid Research

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for probing the molecular structure of tetrabromophthalic acid. By interacting with electromagnetic radiation, molecules yield unique spectra that serve as fingerprints, revealing information about functional groups, atomic connectivity, and elemental composition.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared Spectroscopy)

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides detailed information about the functional groups present in a molecule. mdpi.comamericanpharmaceuticalreview.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral pattern. americanpharmaceuticalreview.com In the analysis of this compound and its derivatives, FTIR is used to identify key functional groups, confirming the molecular structure. researchgate.net

Research on tetrabromophthalic-based compounds has identified several characteristic absorption bands. The stretching frequency of the carbonyl group (C=O) in the carboxylic acid is a prominent feature. researchgate.net Additionally, vibrations corresponding to the carbon-carbon double bonds (C=C) within the aromatic ring and the carbon-bromine (C-Br) bonds are readily identifiable. researchgate.net These specific signals confirm the presence of the core aromatic halide structure and the carboxylic acid moieties. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for Tetrabromophthalic-Based Compounds

Functional Group Vibration Type Wavenumber (cm⁻¹) Reference
Carbonyl (C=O) Stretching ~1638 researchgate.net
Alkene (C=C) Stretching ~1106 researchgate.net

Note: The exact wavenumbers can vary based on the specific compound and its physical state.

Nuclear Magnetic Resonance Spectroscopy (e.g., Proton NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). guidechem.com For this compound, ¹H NMR spectroscopy is particularly useful for identifying the acidic protons of the two carboxylic acid groups.

Due to the electronegativity of the adjacent oxygen atoms and effects from the carbonyl group, these acidic protons are highly deshielded and appear far downfield in the spectrum, typically in the 10-12 ppm range. libretexts.org This region is highly characteristic of carboxylic acid protons. libretexts.org Because the aromatic ring of this compound is fully substituted with bromine atoms, there are no aromatic proton signals. The signal for the carboxylic acid proton often appears as a broad singlet due to hydrogen bonding, and this signal will disappear upon the addition of deuterium (B1214612) oxide (D₂O) due to proton-deuterium exchange. libretexts.org

Table 2: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Key Characteristics

Atomic Emission Spectrometry (e.g., Inductively Coupled Plasma Atomic Emission Spectrometry)

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES), also known as Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), is a highly sensitive technique used for determining the elemental composition of a sample. wikipedia.orgscholarsresearchlibrary.com The sample is introduced into a high-temperature argon plasma source (6,000 to 10,000 K), which excites the atoms of the elements present. wikipedia.org As these atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. wikipedia.orgyoutube.com

In the context of this compound research, ICP-AES is not used to analyze the molecule itself but is invaluable for quantifying metals in its salts or complexes. For instance, a study on Al-tetrabromophthalate used ICP-AES to precisely determine the aluminum content. nih.gov This is crucial for quality control and stoichiometric analysis of such compounds. The method involves digesting the sample, typically using acids, before introducing it to the plasma. nih.govunn.ru

Table 3: Aluminum Emission Lines Used in ICP-AES Analysis of Al-Tetrabromophthalate. nih.gov

Element Wavelength (nm)
Aluminum (Al) 309.271
Aluminum (Al) 396.152
Aluminum (Al) 308.215

Chromatographic Separations and Mass Spectrometric Identification

Chromatographic techniques are essential for separating components from a complex mixture, while mass spectrometry provides data on the mass and structure of the separated components. The coupling of these two techniques is a cornerstone of modern analytical chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used to separate and identify volatile and semi-volatile organic compounds. measurlabs.comthermofisher.com In this technique, a sample is vaporized and carried by an inert gas through a chromatographic column, which separates the components based on properties like boiling point and polarity. thermofisher.com The separated components then enter a mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio. measurlabs.com

Direct analysis of this compound by GC-MS is challenging due to its low volatility. academicjournals.org Carboxylic acids are polar and non-volatile, requiring a derivatization step to convert them into more volatile forms, such as methyl esters (FAMEs), prior to GC-MS analysis. academicjournals.org This process, often involving reagents like BF₃-methanol, makes the analyte suitable for vaporization and transit through the GC column. academicjournals.org Therefore, GC-MS is primarily applied in the analysis of this compound for the identification of its volatile derivatives or for detecting more volatile impurities or degradation products in a sample matrix. mdpi.comf1000research.com

Table 4: General Workflow for GC-MS Analysis of Non-Volatile Acids

Step Description Purpose
1. Derivatization Chemical conversion of the carboxylic acid groups to a more volatile form (e.g., esters). To increase the volatility of the analyte for gas-phase analysis. academicjournals.org
2. Injection The derivatized sample is vaporized and introduced into the GC column. To transfer the sample into the separation system. thermofisher.com
3. Separation Components are separated in the GC column based on their boiling points and interactions with the stationary phase. To isolate individual compounds from the mixture. measurlabs.com
4. Ionization & Fragmentation Eluted compounds are bombarded with electrons in the MS, creating charged ions and characteristic fragments. To generate ions that can be manipulated and detected by the mass spectrometer. thermofisher.com

| 5. Detection & Analysis | Ions are separated by their mass-to-charge ratio, and a mass spectrum is generated for identification. | To identify and quantify the separated compounds by comparing spectra to libraries. scholarsresearchlibrary.com |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Metabolite Analysis

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the premier technique for the analysis of non-volatile compounds in complex biological matrices. nih.gov HPLC separates compounds in a liquid phase, making it ideal for molecules like this compound and its metabolites that cannot be readily analyzed by GC. nih.gov The separated analytes from the HPLC column are then introduced into a mass spectrometer for detection and identification. nih.gov

This technique is exceptionally well-suited for metabolite profiling in biological fluids such as urine, plasma, and bile. researchgate.netnih.gov In a typical application, a biological sample would undergo extraction to isolate the metabolites. The extract is then injected into the HPLC system, where this compound and its various metabolic products (e.g., hydroxylated or conjugated forms) are separated on a reversed-phase column. nih.gov The high sensitivity and selectivity of the MS detector allow for the detection of trace levels of these metabolites, and high-resolution MS can provide accurate mass measurements to help determine their elemental formulas. imrpress.comosti.gov This makes HPLC-MS an indispensable tool for studying the metabolic fate of this compound in vivo. nih.gov

Table 5: Components of an HPLC-MS System for Metabolite Analysis

Component Function
HPLC System
Solvent Delivery System Pumps the mobile phase through the system at a constant flow rate.
Injector Introduces the sample extract into the mobile phase stream.
HPLC Column (e.g., C18) Separates the analytes based on their physicochemical properties (e.g., polarity).
Interface
Ion Source (e.g., ESI) Vaporizes the eluent from the HPLC and ionizes the analyte molecules.
Mass Spectrometer
Mass Analyzer (e.g., QTOF) Separates the ions based on their mass-to-charge (m/z) ratio.

Thermal Analysis Methodologies

Thermal analysis techniques are crucial in characterizing the thermal stability and decomposition of materials. For a compound like this compound, methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable insights into its behavior at elevated temperatures. These techniques are instrumental in determining the temperature ranges of stability, the nature of thermal events (e.g., melting, decomposition), and the kinetics of degradation.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for determining the thermal stability of a substance, identifying the temperatures at which decomposition occurs, and quantifying the mass loss at each stage. A typical TGA experiment involves heating a small amount of the sample at a constant rate while continuously monitoring its weight. The resulting TGA curve plots the percentage of weight loss against temperature.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can detect and quantify the heat flow associated with thermal transitions in a material, such as melting, crystallization, and glass transitions. The resulting DSC curve shows heat flow versus temperature, with peaks indicating endothermic or exothermic processes.

For illustrative purposes, the following data tables represent typical findings that would be expected from a comprehensive thermal analysis of a compound like this compound, based on the behavior of similar aromatic carboxylic acids and brominated compounds.

Table 1: Representative Thermogravimetric Analysis (TGA) Data for this compound

Temperature Range (°C)Weight Loss (%)Derivative Peak (DTG) (°C)Interpretation
250 - 350~ 5 - 10320Initial decomposition, possibly decarboxylation.
350 - 500~ 70 - 80430Major decomposition, loss of bromine and organic fragments.
> 500~ 5 - 10-Formation of a stable char residue.

Table 2: Representative Differential Scanning Calorimetry (DSC) Data for this compound

Peak Temperature (°C)Enthalpy (J/g)Transition TypeInterpretation
270 - 280EndothermicMeltingCorresponds to the melting point of the compound.
320 - 450ExothermicDecompositionCorresponds to the exothermic decomposition of the molecule.

It is important to note that the exact temperatures and weight loss percentages would be dependent on experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative). For instance, thermal analysis performed in an air atmosphere would likely show different decomposition profiles compared to an inert nitrogen atmosphere due to oxidative reactions. nih.gov

Computational Chemistry and Theoretical Studies on Tetrabromophthalic Acid

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are fundamental to investigating the nuanced interactions that dictate the behavior of tetrabromophthalic acid and its derivatives, such as tetrabromophthalic anhydride (B1165640) (TBPA). These methods allow for a detailed examination of noncovalent interactions and their influence on the compound's solid-state structure.

Theoretical studies on tetrabromophthalic anhydride (TBPA) have revealed a variety of significant intermolecular interactions that define its crystal structure. Halogen bonds (HaB) are particularly prominent. These include interactions between the bromine atoms and the acyl oxygen atoms (C–Br···O(acyl)) as well as between bromine atoms themselves (C–Br···Br). mdpi.com

Another crucial, albeit weaker, interaction identified is the halogen bond involving the central oxygen atom of the anhydride group (Br···O(anhydride)). mdpi.com Computational analyses, including molecular electrostatic potential (MEP) surfaces, show that the electron-withdrawing effect of the bromine and oxygen atoms creates positive electrostatic potential regions, known as π-holes, on the anhydride ring, which can engage in interactions. mdpi.com The interplay of these forces, including halogen bonds and potential lone pair-π-hole contacts, is critical in stabilizing the crystal lattice. The nature of these interactions is characterized by low electron density (ρb) and positive Laplacian (∇²ρb) values at the bond critical points (BCP), which are typical for weak, closed-shell interactions. mdpi.com

Table 1: Topological Properties of Bond Critical Points (BCPs) for Intermolecular Interactions in TBPA This table presents theoretical data illustrating the nature of halogen bonds based on Quantum Theory of Atoms in Molecules (QTAIM) analysis.

Interaction TypeElectron Density (ρb) (a.u.)Laplacian of Electron Density (∇²ρb) (a.u.)Total Energy Density (Hb) (a.u.)
C–Br···O(acyl)~0.008–0.010~0.024–0.040~0
C–Br···Br~0.008–0.010~0.024–0.040~0
Br···O(anhydride)~0.008–0.010~0.024–0.040~0

The supramolecular architecture of TBPA is a direct consequence of the intermolecular forces discussed above. Hirshfeld surface analysis, a computational tool used to visualize and quantify intermolecular contacts, demonstrates that halogen bonds (Br···Br and Br···O) provide a significant contribution to the crystal packing. mdpi.com

Theoretical calculations have shown that the stronger C–Br···O(acyl) and C–Br···Br halogen bonds are the primary drivers of the supramolecular assembly in TBPA. mdpi.com The weaker Br···O(anhydride) interactions are considered to be caused by packing effects, meaning they arise as a consequence of the efficient arrangement of molecules in the crystal rather than being a primary directional force. mdpi.com Symmetry-adapted perturbation theory (SAPT) calculations further clarify the nature of these interactions, revealing that they are dominated by long-range electrostatic and dispersion components rather than short-range charge transfer or polarization. mdpi.com

Interaction TypeContribution to Hirshfeld Surface (%)
Br···O/O···BrSignificant
Br···BrSignificant
O···H/H···OMinor
C···H/H···CMinor

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a versatile computational method used to predict a wide range of molecular properties based on the electron density.

While specific DFT studies detailing the compressibility and mechanical properties of this compound are not widely available, the methodology is well-established for characterizing crystalline solids. Such studies typically involve calculating the elastic constants (Cij) of the crystal, which are fundamental to understanding its response to mechanical stress. mdpi.com

From these elastic constants, key mechanical properties can be derived:

Bulk Modulus (B): Measures the material's resistance to compression under hydrostatic pressure.

Shear Modulus (G): Indicates resistance to shearing or twisting.

Young's Modulus (E): Describes tensile stiffness or rigidity.

Pugh's Ratio (B/G): Used to predict brittle or ductile behavior.

These calculations would allow for the prediction of how this compound's solid form behaves under pressure and strain, providing insights into its stability and durability. mdpi.comunimap.edu.my

DFT is widely used to explore the electronic structure of molecules and predict their chemical reactivity. nih.gov This is achieved by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

Other global reactivity descriptors that can be calculated using DFT include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.

For TBPA, DFT calculations of the Molecular Electrostatic Potential (MEP) surface help identify the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.com

Pharmacophore Modeling for Biological Activity Predictions

Pharmacophore modeling is a powerful computational strategy in drug discovery that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore represents the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that a ligand shares to bind to a target receptor.

The tetrabromophthalimide scaffold, which is synthesized from tetrabromophthalic anhydride, has been utilized as a key structural element in pharmacophore-based drug design. In the development of novel anticancer agents, this scaffold has been used to replace known pharmacophoric elements of other established inhibitors. For instance, in designing new inhibitors of colchicine (B1669291) binding sites (CBS) and Topoisomerase-II (Topo-II), the tetrabromophthalimide moiety served as a crucial hydrophobic region or as a planar polyaromatic chromophore, which is a key feature for DNA intercalation. This strategic use of the tetrabromophthalic framework demonstrates its utility in generating new chemical entities with predicted biological activity based on established pharmacophore models.

Derivatives and Advanced Applications of Tetrabromophthalic Acid in Specialized Fields

Chemical Intermediacy in Complex Molecule Synthesis

Beyond its direct use in polymers, tetrabromophthalic anhydride (B1165640) is a valuable chemical intermediate for producing a range of more complex molecules, including other flame retardants and specialized chemicals. nih.govthechemco.com

TBPA serves as a starting material for several other important brominated flame retardants. nih.govthechemco.com By reacting TBPA with different alcohols or amines, manufacturers can create derivatives with specific properties tailored for various polymer systems.

Key derivatives synthesized from TBPA include:

Tetrabromophthalate Diols: These are produced by reacting TBPA with glycols. The resulting diols are primarily used as reactive flame retardants in polyurethane foams and coatings. nih.govlanxess.com

Diallyl Tetrabromophthalate: This monomer is another flame retardant produced from TBPA, used in specific resin applications. nih.govthechemco.com

Ethylene bis(tetrabromophthalimide): This is another example of a flame retardant synthesized using TBPA as a chemical intermediate. nih.gov

TBPA is used to produce specialized brominated phthalate (B1215562) esters, which can function as either flame-retardant plasticizers or additive flame retardants. A prominent example is Bis(2-ethylhexyl)tetrabromophthalate (TBPH), which is synthesized by the esterification of tetrabromophthalic anhydride with 2-ethylhexanol. wikipedia.org TBPH is the brominated analogue of the common plasticizer bis(2-ethylhexyl) phthalate (DEHP) and is used as an additive flame retardant. wikipedia.org

A notable application of tetrabromophthalic anhydride outside the field of flame retardants is its role as an intermediate in the production of sulfobromophthalein. nih.govthechemco.com Sulfobromophthalein is a specialized chemical compound historically used as a diagnostic aid to assess liver function. thechemco.com

Tetrabromophthalic Acid in Corrosion Management Systems

The unique chemical structure of this compound derivatives, characterized by high electron density and the presence of halogen atoms, makes them promising candidates for protecting metallic surfaces from corrosion. researchgate.net Their strong adsorption properties enable the formation of stable, protective films that inhibit the electrochemical processes responsible for metal degradation. researchgate.netfrontiersin.org

Recent research has focused on the synthesis of N-substituted tetrabromophthalic inhibitors (N-TBIs) designed to prevent the corrosion of metals such as carbon steel in aggressive environments like cooling tower water and saline systems. frontiersin.orgnih.gov These inhibitors function through an adsorption mechanism, where the molecule adheres to the metal surface. nih.govresearchgate.net This forms a protective barrier that increases charge transfer resistance and lowers the corrosion current, effectively mitigating the degradation of the metal. nih.govresearchgate.net

Studies have demonstrated that these derivatives act as mixed-mode inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. frontiersin.orgresearchgate.net The effectiveness of these inhibitors is attributed to the synergistic effect of the phthalimide (B116566) structure and the bromine atoms, which enhances surface interaction and film formation. researchgate.net Fourier transform infrared spectroscopy (FTIR) has confirmed the adhesion of these inhibitors on the metal surface, showing the formation of complexes with iron. frontiersin.orgnih.gov

Table 1: Corrosion Inhibition Efficiency of this compound Derivatives
Inhibitor TypeMetalEnvironmentInhibition Efficiency (%)Source
N-substituted tetrabromophthalic inhibitor (N-TBI) - Inhibitor IICarbon Steel API 5LXCooling Tower Water79% (Weight Loss) nih.gov
Tetrabromophthalic-based inhibitor (TBI) - Inhibitor 1Carbon Steel API 5LX803.5 wt% NaCl with P. aeruginosa75% (Polarization) frontiersin.orgresearchgate.net
4,5,6,7 -tetrabromo-2- octylisoindoline-1,3- dione (B5365651) (TOID)Mild Steel 1010Industrial Cooling System (Abiotic)95% researchgate.net

A significant advancement in corrosion management is the development of dual-function inhibitors that not only prevent electrochemical corrosion but also control microbiologically influenced corrosion (MIC). nih.govresearchgate.net MIC is a major issue in industrial systems where microorganisms like bacteria form biofilms on metal surfaces, accelerating corrosion. frontiersin.org

N-substituted tetrabromophthalic inhibitors have demonstrated notable biocidal properties, effectively controlling the proliferation of bacteria responsible for MIC, such as Pseudomonas aeruginosa and Vibrio injensis. frontiersin.orgresearchgate.net These compounds inhibit the formation of biofilms, which are protective layers of extracellular polymeric substances secreted by microorganisms. frontiersin.org Studies show that at concentrations like 200 ppm, these inhibitors can effectively reduce biofilm formation. frontiersin.org By suppressing bacterial growth and colonization, these N-TBIs reduce the production of corrosive metabolic byproducts, such as sulfides from sulfate-reducing bacteria (SRB), thus providing a comprehensive solution for managing microbial corrosion in industrial water systems. nih.govresearchgate.net

Explorations in Biomedical and Life Science Applications

The structural motifs present in this compound derivatives have prompted investigations into their potential roles in biomedical fields. Research is underway to evaluate their utility as antimicrobial and anticancer agents, leveraging the biological activity associated with the phthalimide scaffold and other related chemical structures.

The demonstrated ability of this compound derivatives to act as biocides in industrial settings suggests they possess intrinsic antimicrobial properties that could be explored for biomedical applications. frontiersin.orgnih.gov The mechanism often involves disrupting the cellular integrity of microorganisms. For instance, in controlling MIC, these compounds have been shown to be effective against both Gram-negative bacteria like Pseudomonas aeruginosa and other bacteria found in industrial cooling systems. frontiersin.orgresearchgate.net

While much of the current research is focused on industrial applications, the inherent antimicrobial activity points toward a potential for developing new classes of antimicrobial agents. The synthesis of metal complexes incorporating ligands derived from this compound is an area of interest, as metal complexes are known to exhibit a wide range of antimicrobial activities by interacting with microbial cell membranes, proteins, and nucleic acids. scispace.comnih.gov

A promising area of research is the evaluation of this compound derivatives as potential antineoplastic (anticancer) agents. wikipedia.org Scientists have synthesized and screened various N-substituted tetrabromophthalimide hybrids for their cytotoxic activity against numerous human cancer cell lines. nih.gov These studies use tetrabromophthalic anhydride as a starting material to create novel molecules designed to target cellular mechanisms involved in cancer proliferation. nih.gov

Research has shown that certain derivatives exhibit significant cytotoxic potential against cancers of the breast, colon, larynx, and melanoma. nih.gov For instance, a derivative involving the substitution of the –NH of the tetrabromophthalimide with 3-(1H-indol-3-yl)propanoic acid showed high cytotoxic activity. nih.gov Other studies have designed tetrabromophthalimide hybrids to act as anti-tubulin agents, which interfere with cell division, a key process in cancer growth. researcher.life These compounds have been tested against various cancer cell lines, with some showing potent inhibitory effects and the ability to induce apoptosis (programmed cell death). researcher.life

Table 2: Cytotoxic Activity of Tetrabromophthalimide Derivatives Against Human Cancer Cell Lines
CompoundCancer Cell LineActivity Measurement (IC50 in µM)Source
Compound 2f (substituted with 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one)MDA-MB-468 (Breast Cancer)6.7 µg/mL nih.gov
Compound 7b MDA-MB-468 (Breast Cancer)11.45 researcher.life
Compound 16 FaDu (Head and Neck Cancer)11.46 researcher.life
Compound 17 PC3 (Prostate Cancer)13.15 researcher.life
FaDu (Head and Neck Cancer)13.62 researcher.life
MDA-MB-468 (Breast Cancer)17.22 researcher.life

Regulatory Frameworks and Environmental Policy Research for Tetrabromophthalic Acid

Classification and Listing within International Chemical Regulations (e.g., ECHA Candidate List of SVHC, REACH)

While Tetrabromophthalic acid itself is not explicitly listed on the European Chemicals Agency's (ECHA) Candidate List of Substances of Very High Concern (SVHC) for authorization, its regulatory status is intrinsically linked to its parent compounds, particularly brominated phthalates used as flame retardants. ineris.fr

A key development in this area was the inclusion of Bis(2-ethylhexyl) tetrabromophthalate (TBPH) on the SVHC Candidate List in January 2023. ineris.freurofins.comchemsafetypro.com This listing is significant because this compound is a known metabolite of TBPH. nih.govnih.govresearchgate.net The primary reason for the inclusion of TBPH on the SVHC list is its classification as a very persistent and very bioaccumulative (vPvB) substance under REACH Article 57e. ineris.freurofins.com

The relationship between TBPH and this compound is crucial for understanding the regulatory implications. In vivo and in vitro studies have demonstrated that TBPH can be metabolized to mono(2-ethylhexyl) tetrabromophthalate (TBMEHP) and subsequently to this compound. nih.govnih.gov Therefore, regulatory actions targeting TBPH are directly relevant to the environmental presence and potential risks of this compound.

Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, the identification of a substance as an SVHC triggers specific legal obligations for companies that manufacture, import, or use the substance. chemsafetypro.com For articles containing TBPH in a concentration above 0.1% weight by weight, suppliers must provide information to their customers to allow for safe use. chemsafetypro.com Importers and producers of such articles are also required to notify ECHA. chemsafetypro.com

The inclusion of TBPH in the SVHC list is a step towards potential further regulatory measures, such as inclusion in the Authorisation List (Annex XIV of REACH), which would mean its use would be prohibited unless a specific authorization is granted. askreach.eu This reflects a broader trend in chemical regulation to control substances that are persistent and bioaccumulative, thereby indirectly addressing their persistent degradation products like this compound.

Table 1: Regulatory Status of a Key Precursor to this compound

Compound NameCAS NumberRegulatory ListReason for InclusionRegulation
Bis(2-ethylhexyl) tetrabromophthalate (TBPH)26040-51-7ECHA Candidate List of SVHCVery persistent and very bioaccumulative (vPvB)REACH (EC) No 1907/2006

Environmental Risk Assessment Methodologies

The environmental risk assessment (ERA) for a substance like this compound, which is a persistent organic pollutant (POP), follows a structured approach to evaluate its potential adverse effects on the environment. researchgate.netpops.int This process is complicated by the fact that it is often a degradation product, meaning the assessment must also consider the fate and transport of its parent compounds.

The standard ERA framework for chemicals generally involves:

Hazard Assessment: Evaluating the intrinsic hazardous properties of the substance, such as its persistence, bioaccumulation potential, and toxicity (PBT). oup.com Brominated flame retardants as a class are known to be highly persistent and bioaccumulative, with some demonstrating adverse effects in wildlife and humans. epa.gov

Exposure Assessment: Determining the concentration of the chemical in various environmental compartments (air, water, soil, sediment) and estimating the potential exposure of ecosystems and human populations. researchgate.net This involves understanding the release of parent compounds from consumer products, their environmental degradation pathways to form this compound, and the subsequent fate and transport of the acid itself. europa.eu

Risk Characterization: Integrating the hazard and exposure assessments to determine the likelihood and magnitude of adverse environmental effects. researchgate.net This is often expressed as a risk quotient (RQ), which compares the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). nih.gov

However, for the "Brominated Phthalates cluster," which includes precursors to this compound, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have identified significant data gaps. epa.gov In 2015, the EPA released a Data Needs Assessment for this cluster, highlighting that uncertainties in toxicity, exposure, and the composition of commercial mixtures limited their ability to conduct a full quantitative risk assessment. epa.govverdantlaw.com This underscores the complexity of evaluating substances that are part of a larger, structurally similar group and their environmental transformation products.

Methodologies are evolving to better address the challenges posed by POPs. This includes the development of more sophisticated models for predicting environmental fate and transport, as well as a greater emphasis on assessing the risks of chemical mixtures rather than single substances. oup.comnih.gov

Policy Implications for Brominated Phthalate (B1215562) Flame Retardants

The policy landscape for brominated flame retardants (BFRs), including brominated phthalates, is shifting towards more stringent regulation, driven by concerns over their environmental persistence and potential health impacts. europa.euhbm4eu.eu This has significant implications for the entire lifecycle of these chemicals, from production to waste management.

In the European Union, a key policy driver is the ECHA's Regulatory Strategy for Flame Retardants , published in March 2023. actagroup.com This strategy identifies aromatic brominated flame retardants as candidates for a broad, EU-wide restriction under REACH. actagroup.comeuropa.eu The rationale is that many of these substances are persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB), and a group restriction is the most effective way to manage their risks and prevent regrettable substitution (replacing one harmful chemical with another that has similar properties). actagroup.com

Key policy implications include:

Group-Based Restrictions: Regulators are moving away from a substance-by-substance approach towards regulating groups of similar chemicals. actagroup.com This means that even if this compound itself is not the primary target, restrictions on the broader category of brominated phthalates will inherently reduce its formation in the environment.

Circular Economy Concerns: The presence of persistent flame retardants in products poses a challenge to the circular economy. europa.eu These chemicals can contaminate recycled materials, leading to their presence in new products, including those not intended to contain them, such as food contact materials. europa.eu Future policies are expected to focus on ensuring "toxic-free" material cycles, which may involve stricter limits on BFRs in products and waste streams.

International Agreements: Some of the most hazardous BFRs have been restricted or banned under international agreements like the Stockholm Convention on Persistent Organic Pollutants (POPs). hbm4eu.eu While brominated phthalates are not currently listed, the increasing evidence of their persistence and long-range transport could lead to their consideration in the future.

These policy trends indicate a move towards phasing out the use of brominated phthalates where safer alternatives are available, which would be the most effective way to reduce the environmental burden of their persistent degradation products like this compound.

Monitoring and Assessment Strategies for Environmental Presence

Effective monitoring and assessment are critical for understanding the extent of environmental contamination by this compound and its precursors, tracking the effectiveness of regulations, and assessing human exposure. Strategies typically involve a combination of environmental sampling and human biomonitoring.

Environmental Monitoring:

Sample Matrices: Researchers monitor for BFRs in a wide range of environmental media, including indoor dust, air, soil, water, and sediment. europa.euresearcher.life Indoor dust is a particularly important matrix for assessing human exposure to additive flame retardants, as they can leach from consumer products like electronics and furniture. nih.gov

Analytical Techniques: The detection and quantification of this compound and its parent compounds typically rely on advanced analytical instrumentation. Common methods include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer the high sensitivity and specificity needed to measure these compounds at trace levels in complex environmental samples. mdpi.comnih.gov

Human Biomonitoring:

Biomarkers of Exposure: Human exposure to BFRs can be assessed by measuring the parent compounds or their metabolites in biological samples such as blood serum, urine, and breast milk. birmingham.ac.ukresearchgate.net Since this compound is a metabolite of compounds like TBPH, its presence in urine can serve as a specific biomarker of exposure to these precursor flame retardants. nih.govresearchgate.net

Population Studies: Biomonitoring studies, such as those conducted in the United States and Europe, provide valuable data on population-level exposure trends over time. chemistry-matters.com These studies can help to evaluate the effectiveness of regulatory actions, such as bans or phase-outs of certain BFRs, by observing whether concentrations in the population decrease. hbm4eu.eu

The development of new analytical methods, including biosensors, is an active area of research aimed at providing more rapid, cost-effective, and field-portable monitoring tools for BFRs and other persistent pollutants. researcher.liferesearchgate.net These strategies are essential for a comprehensive assessment of the environmental presence and potential risks of this compound.

Q & A

Q. How can contradictory data on this compound’s mutagenicity be resolved?

  • Methodological Answer : Discrepancies between in vitro (e.g., Ames test) and in silico predictions (e.g., QSAR models) require cross-validation. For example, in , this compound was labeled "non-mutagenic" experimentally but "mutagenic" computationally. Researchers should:
  • Replicate assays under standardized conditions (OECD guidelines).
  • Use multiple predictive models (e.g., Derek Nexus, Toxtree) to assess consistency.
  • Investigate metabolic activation pathways to explain discrepancies .

Q. What experimental designs are suitable for studying this compound’s environmental persistence?

  • Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome):
  • Population : Soil/water samples from industrial sites.
  • Intervention : Exposure to this compound under varying pH/temperature.
  • Comparison : Control samples without the compound.
  • Outcome : Degradation half-life, metabolite identification (via LC-MS/MS).
    Include abiotic factors (UV exposure) and biotic factors (microbial activity) to simulate real-world conditions .

Q. How can computational modeling improve understanding of this compound’s reactivity?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can predict bond dissociation energies and reaction pathways. For instance, highlights structural features (bromine substitution patterns) influencing mutagenicity. Steps:
  • Optimize the molecule’s geometry using Gaussian software.
  • Calculate electrostatic potential maps to identify reactive sites.
  • Validate predictions with experimental kinetic studies .

Data Analysis and Interpretation

Q. What statistical methods address variability in this compound toxicity studies?

  • Methodological Answer : Use multivariate analysis (e.g., ANOVA for dose-response data) and principal component analysis (PCA) to identify confounding variables (e.g., solvent type, exposure duration). Report confidence intervals and effect sizes to quantify uncertainty. For contradictory results, apply meta-analysis techniques to aggregate data from multiple studies .

Q. How to design a study comparing this compound with structurally analogous flame retardants?

  • Methodological Answer :
  • Hypothesis : Bromination degree correlates with bioaccumulation potential.
  • Variables : LogP values, bioaccumulation factors (BCF), and toxicity endpoints (LC50/EC50).
  • Controls : Include unchlorinated/brominated analogs (e.g., phthalic acid).
  • Analysis : Use regression models to establish structure-activity relationships (SARs) .

Ethical and Regulatory Considerations

Q. What are the implications of this compound’s inclusion in the EU REACH regulation?

  • Methodological Answer : Under REACH, manufacturers must submit data on environmental fate, toxicity, and exposure risks. Researchers should:
  • Review the EU dossier (ECHA. 2023n) for gaps in existing data.
  • Conduct read-across studies using data from structurally similar substances (e.g., tetrabromophthalic anhydride) to fulfill regulatory requirements .

Tables: Key Experimental Data

PropertyThis compoundChlorendic Acid (Control)Reference
Mutagenicity (Actual)Non-mutagenicNon-mutagenicKazius et al.
Mutagenicity (Predicted)MutagenicNon-mutagenicQSAR Models
LogP4.2 ± 0.33.8 ± 0.2ECHA Dossier

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.